molecular formula C11H14O4 B089445 4-Ethoxy-3-methoxyphenylacetic acid CAS No. 120-13-8

4-Ethoxy-3-methoxyphenylacetic acid

Cat. No. B089445
CAS RN: 120-13-8
M. Wt: 210.23 g/mol
InChI Key: XVNXRPVJRCYHEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-Ethoxy-3-methoxyphenylacetic acid involves multiple steps, including esterification, etherification, carboxylation, and selective hydrolysis. For example, a process described for synthesizing 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid involves esterification and etherification with Et2SO4, followed by carboxylation and hydrolysis, achieving an overall yield of 58% (W. Mi, 2006). Another method for synthesizing 4-Ethoxyphenylacetic acid from 4-hydroxyphenylacetic acid employs the Williamson etherization reaction, with reported yields up to 90% under optimal conditions (Sun Na-bo, 2006).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been detailed, showing the methoxy group's coplanarity with the phenyl ring and the acetic acid substituent's tilt relative to the ring. These structural features impact the compound's electronic properties and reactivity (I. Guzei, Alan R. Gunderson, N. Hill, 2010).

Chemical Reactions and Properties

Reactions of phenylacetic acid derivatives often involve electrophilic aromatic substitution, oxidation, and decarboxylation processes. For instance, the oxidative decarboxylation of 4-methoxyphenylacetic acid induced by potassium 12-tungstocobalt(III)ate has been studied, highlighting the role of intramolecular electron transfer in the reaction mechanism (E. Baciocchi*, M. Bietti, 2002).

Scientific Research Applications

  • Neurological Disease Biomarker : 4-Ethoxy-3-methoxyphenylacetic acid, also known as homovanillic acid, is significant in the context of neurological diseases. It is used as a biomarker in the urine for diagnosing conditions like neuroblastoma, pheochromocytoma, and Parkinson's disease (Morrisey & Shihabi, 1979).

  • Brain Chemistry Analysis : It has been identified in normal brain tissue, specifically in the caudate nucleus of animals, indicating its role in normal brain function (Sharman, 1963).

  • Cerebrospinal Fluid Analysis : It is also analyzed in human lumbar cerebrospinal fluid for understanding neurotransmitter metabolism, indicating its relevance in studying the central nervous system (Krstulović et al., 1982).

  • Chemical Synthesis : Beyond its biological significance, 4-Ethoxy-3-methoxyphenylacetic acid is involved in synthetic chemistry applications. For instance, it is prepared from anisole through a series of reactions, demonstrating its utility in chemical synthesis (Zhu Jin-tao, 2011).

  • Mass Fragmentography : It is analyzed using mass fragmentography for simultaneous determination of various monoamine metabolites, underscoring its importance in biochemical analysis (Swahn et al., 1976).

  • Phototriggers in Chemistry : In a more specialized chemical application, derivatives of 4-Ethoxy-3-methoxyphenylacetic acid have been used in the study of phototriggers, extending the absorption range of certain chromophores (Conrad et al., 2000).

  • Cytotoxic Activity Studies : It has been used in the study of cytotoxic activities of certain compounds, indicating its potential in cancer research and drug development (Gómez‐Ruiz et al., 2008).

Safety And Hazards

Safety data for 4-Ethoxy-3-methoxyphenylacetic acid suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O4/c1-3-15-9-5-4-8(7-11(12)13)6-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNXRPVJRCYHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074467
Record name 4-Ethoxy-3-methoxyphenylacetic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-methoxyphenylacetic acid

CAS RN

120-13-8
Record name 4-Ethoxy-3-methoxybenzeneacetic acid
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Record name 4-Ethoxy-3-methoxyphenylacetic acid
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Record name 4-Ethoxy-3-methoxyphenylacetic acid
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Record name 4-ethoxy-3-methoxyphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DL Barton, AC Fabian, MM Lam… - Journal of heterocyclic …, 1995 - Wiley Online Library
… the large scale preparation of 7-ethoxy-3-hydroxy-6-methoxy-1-methyl-4-nitrois0quinoline (RWJ 19959, 2) from an available starting material, 4-ethoxy-3-methoxyphenylacetic acid (9). …
Number of citations: 3 onlinelibrary.wiley.com
MH Gold, A Enoki, MA Morgan… - Applied and …, 1984 - Am Soc Microbiol
… -(4"-hydroxyphenyl)-2oxoethane (VI) was prepared by a modification of a previously described procedure (22) witha reaction mixture consisting of 4-ethoxy-3-methoxyphenylacetic acid, …
Number of citations: 12 journals.asm.org
ER Shepard, JF Noth - Journal of the American Chemical Society, 1950 - ACS Publications
… 4-Ethoxy-3-methoxyphenylacetic Acid.—A mixture of 92 g. of 4-ethoxy-3-methoxyphenylacetonitrile, 55 ml. … (90%) of 4-ethoxy-3-methoxyphenylacetic acid, m. p. 121.5-122 (lit.,» m. …
Number of citations: 20 pubs.acs.org
AJ Majeed - 1986 - search.proquest.com
… In order to synthesise the substrate for electrolysis, 4-ethoxy-3-methoxyphenylacetic acid (62) is required, and it was at this point the author's work in this programme began. The …
Number of citations: 3 search.proquest.com

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